2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide
Beschreibung
2-(1H-Benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a synthetic small molecule featuring a benzimidazole core linked to a tetrahydro-2H-pyran (THP) and thiophen-2-yl moiety via an acetamide bridge. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(12-22-13-20-15-4-1-2-5-16(15)22)21-19(17-6-3-11-25-17)14-7-9-24-10-8-14/h1-6,11,13-14,19H,7-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQPJXDVRKJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a novel synthetic derivative of benzimidazole, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various acylating agents and heterocycles. The introduction of the tetrahydro-pyran and thiophene moieties enhances its pharmacological profile. Detailed synthetic procedures often utilize techniques such as refluxing in organic solvents and purification through crystallization or chromatography.
Antitumor Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds containing the benzimidazole core have shown efficacy against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(1H-benzo[d]imidazol-1-yl)-N... | A549 | 15.4 | Apoptosis induction |
| 2-(1H-benzo[d]imidazol-1-yl)-N... | MDA-MB-231 | 12.6 | Cell cycle arrest |
| 2-(1H-benzo[d]imidazol-1-yl)-N... | HCT116 | 9.8 | Inhibition of DNA synthesis |
Anticonvulsant Properties
Benzimidazole derivatives are also explored for their anticonvulsant effects. Studies have indicated that certain structural modifications can enhance their efficacy in models of seizure disorders. The activity is often assessed using the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) model.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell metabolism or neurotransmitter regulation.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may act on various receptors, including GABAergic and glutamatergic systems, contributing to its anticonvulsant effects.
Case Studies
Several studies have reported on the efficacy of benzimidazole derivatives:
- A study by Mohareb et al. highlighted the synthesis and antitumor evaluation of various benzimidazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines .
- Another research focused on the anticonvulsant properties of related compounds, showing promising results in animal models .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole-Acetamide Derivatives with Heterocyclic Substituents
- Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Replaces the THP-thiophen group with a triazole-thiazole system and a bromophenyl substituent. Activity: Demonstrated strong docking affinity in molecular studies, suggesting superior target binding compared to fluorophenyl or methoxyphenyl analogs .
- Compound 21 (): 2-[2-(Hexylthio)-1H-benzo[d]imidazole-1-yl]-N-[4-oxo-2-(thiophen-2-yl)-thiazolidin-3-yl]acetamide. Key Differences: Incorporates a thiazolidin-4-one ring and hexylthio chain instead of THP. Impact: The thiazolidinone ring is associated with α-glucosidase inhibition (antidiabetic activity), while the hexylthio group may increase metabolic stability .
Benzimidazole Derivatives with Antioxidant Activity
- Compound 23 (): 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole. Key Differences: Lacks the acetamide and THP groups but includes dual thiophen substituents. Activity: Showed moderate antioxidant activity in DPPH assays, suggesting that the acetamide-THP system in the target compound may enhance redox modulation .
Antimicrobial Potential
Enzyme Inhibition
- Triazole-Thiazole Derivatives () : Compound 9c showed strong binding in docking studies, implying that the target compound’s THP-thiophen group might similarly enhance interactions with enzyme active sites .
- Thiazolidinone Derivatives (): α-Glucosidase inhibition by Compound 21 suggests that the target compound’s acetamide bridge could be optimized for similar enzymatic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
